N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide

Kinase inhibition MEK1 regioisomer comparison

N,N-Diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide is a fully synthetic diarylpyrazole derivative characterized by a 1H-pyrazole core with phenyl substituents at the C3 and C5 positions and an N,N-diethylcarboxamide moiety at the N1 position. This structural arrangement distinguishes it from the more widely studied 1,5-diphenylpyrazole-3-carboxamide and 1,3-diarylpyrazole-4-carboxamide scaffolds commonly encountered in MAGL, CB1/2, and kinase inhibitor programs.

Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
Cat. No. B12131378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide
Molecular FormulaC20H21N3O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H21N3O/c1-3-22(4-2)20(24)23-19(17-13-9-6-10-14-17)15-18(21-23)16-11-7-5-8-12-16/h5-15H,3-4H2,1-2H3
InChIKeyWNZQZPUGVQRNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide: Rationale for Targeted Procurement in Pyrazole-Based Research


N,N-Diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide is a fully synthetic diarylpyrazole derivative characterized by a 1H-pyrazole core with phenyl substituents at the C3 and C5 positions and an N,N-diethylcarboxamide moiety at the N1 position. This structural arrangement distinguishes it from the more widely studied 1,5-diphenylpyrazole-3-carboxamide and 1,3-diarylpyrazole-4-carboxamide scaffolds commonly encountered in MAGL, CB1/2, and kinase inhibitor programs [1][2]. The compound belongs to a class that has yielded clinical candidates and probe molecules across anti-infective, oncology, and neuroscience indications, making the precise positioning of the carboxamide functionality and the steric/electronic nature of the N,N-dialkyl motif critical determinants of target engagement and selectivity [3].

Why Generic Pyrazole Carboxamide Substitution Fails: Critical Scaffold and Substituent Dependencies for N,N-Diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide


Interchanging N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide with other pyrazole carboxamides introduces substantial risk of divergent biological outcomes. The carboxamide at the N1 position (as opposed to C3 or C4) places the diethylamide moiety in a distinct vector orientation that directly alters hydrogen-bonding capacity and steric occupancy within target binding pockets [1]. SAR studies on diphenylpyrazoles have demonstrated that seemingly minor modifications—such as relocating the carboxamide from N1 to C3, varying the N-alkyl substituents from diethyl to piperidine, or altering the phenyl substitution pattern—can invert functional activity (agonist vs. antagonist), shift selectivity between closely related targets (e.g., CB1 vs. CB2, MAGL vs. FAAH), or abolish cellular potency altogether [1][2]. For procurement decisions, the assumption of 'class equivalence' without verifying the exact regioisomeric and substitution profile is therefore not scientifically defensible.

Quantitative Differentiation Evidence: N,N-Diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide vs. Closest Structural Analogs


Regioisomeric Carboxamide Positioning: N1 vs. C4 Diethylamide in Diphenylpyrazole Scaffolds Drives Distinct Kinase Inhibitory Profiles

The target compound bears the N,N-diethylcarboxamide substituent at the N1 position of the 3,5-diphenylpyrazole core. In contrast, N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide (CAS 141545-34-8) carries the identical diethylamide group at the C4 position on a 1,3-diphenyl scaffold. This regioisomeric shift produces a distinct pharmacological outcome. While the 1,3-diphenyl C4-carboxamide regioisomer has been reported as a sub-micromolar MEK1 inhibitor (IC50 = 91 nM) with growth inhibition in A549 lung cancer cells (GI50 = 260 nM) , no equivalent MEK1 inhibition data has been identified for N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide. This indicates that the MEK1 inhibitory phenotype is scaffold-dependent and that the N1-carboxamide-3,5-diphenyl architecture may be better suited for orthogonal target classes (e.g., RPA70N protein-protein interaction inhibition or MAGL modulation) rather than MEK-directed programs [1].

Kinase inhibition MEK1 regioisomer comparison pyrazole carboxamide SAR

Antiproliferative Potency in Melanoma: 3,4-Diarylpyrazole-1-carboxamide SAR Reveals the Critical Role of Diethylamino Motif vs. Other Amine Substituents

In a head-to-head series of 3,4-diarylpyrazole-1-carboxamide derivatives evaluated against the A375 human melanoma cell line, the most potent compound identified was compound IIb, which contains a diethylaminoethyl moiety coupled with a phenolic group [1]. Compound IIb exhibited antiproliferative activity superior to the clinically approved multikinase inhibitor Sorafenib (BAY 43-9006) in the same A375 assay. Other N1-carboxamide variants bearing methylpiperazinyl (compound IIe) or morpholino substituents showed lower potency. While N,N-diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide differs from IIb by carrying the diethyl group directly on the carboxamide nitrogen rather than on a pendant aminoethyl chain, both compounds share the N1-carboxamide topology with a diethylamino motif. The SAR trend indicates that the diethylamino feature, when positioned appropriately on the N1-carboxamide scaffold, is associated with enhanced antiproliferative activity relative to other amine substituents, providing a rationale for selecting the N,N-diethyl variant over N-methyl, N-phenyl, or unsubstituted carboxamide analogs [1].

Antiproliferative A375 melanoma N1-carboxamide SAR Sorafenib comparison diaryylpyrazole

RPA70N Protein-Protein Interaction Inhibition: N1-Substituted 3,5-Diphenylpyrazole Scaffold as a Privileged Chemotype for DNA Damage Response Targeting

A fragment-based drug discovery campaign at Vanderbilt University identified the diphenylpyrazole carboxylic acid scaffold as a core motif for inhibiting the RPA70N protein-protein interaction, a critical node in the DNA damage response [1]. Systematic optimization of substituents on the aromatic rings and the linker geometry connecting the pyrazole core to accessory fragments yielded compounds with submicromolar inhibitory activity against RPA70N. The structure-activity relationship established that the N1 position tolerates diverse substituents and that the 3,5-diphenyl substitution pattern is essential for RPA70N binding [1]. N,N-Diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide, with its N,N-diethylcarboxamide moiety at N1, represents a direct extension of this chemotype. Although the specific RPA70N IC50 for this compound has not been published, its scaffold architecture maps precisely onto the optimized diphenylpyrazole series. In contrast to the N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide regioisomer (which has a MEK1 inhibition profile), the 3,5-diphenyl N1-substituted arrangement is the validated chemotype for RPA-focused programs [1].

RPA70N inhibition protein-protein interaction DNA damage response fragment-based drug discovery diphenylpyrazole

Gi-Biased μ-Opioid Receptor Agonism: Pyrazole-1-carboxamide Scaffold Validates N1-Amide Geometry for Functional Selectivity

A drug discovery program targeting Gi-biased μ-opioid receptor (MOR) agonism identified pyrazole-1-carboxamide as the core scaffold for achieving functional selectivity—potent cAMP inhibition (Gi pathway) with complete elimination of β-arrestin recruitment [1]. The optimized lead compound 17a from this series demonstrated an EC50 of 87.1 nM for cAMP inhibition with no detectable activity in the MOR β-arrestin pathway or at κ-/δ-opioid receptor subtypes. This functional profile was critically dependent on the N1-carboxamide geometry: the amide carbonyl and N-substituent orientation were shown to be essential for biased signaling [1]. N,N-Diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide shares the pyrazole-1-carboxamide core architecture with compound 17a. When compared to C3-carboxamide analogs (e.g., the 1,5-diphenylpyrazole-3-carboxamide MAGL inhibitor series, where compound 26 shows MAGL IC50 = 510 nM) [2], the N1-amide regioisomer is associated with MOR pharmacology rather than MAGL or FAAH activity. This target-class segregation by carboxamide position underscores the importance of regiospecific procurement.

μ-opioid receptor Gi-biased agonism β-arrestin cAMP inhibition pyrazole-1-carboxamide

Target Application Scenarios for N,N-Diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide Driven by Quantitative Differentiation Evidence


RPA70N Protein-Protein Interaction Inhibitor Screening and DNA Damage Response Probe Development

Based on the validated 3,5-diphenylpyrazole N1-substituted chemotype for RPA70N inhibition [1], this compound is the structurally appropriate choice for fragment elaboration, structure-guided optimization, and hit-to-lead campaigns targeting the DNA damage response. Unlike the 1,3-diphenyl C4-carboxamide regioisomer, which lacks demonstrated RPA70N activity, the 3,5-diphenyl N1-carboxamide scaffold maps onto the pharmacophore required for binding the RPA70N basic cleft. Procurement should specify this exact regioisomer as the starting point for medicinal chemistry efforts, with planned derivatization at the phenyl rings and carboxamide substituent guided by published SAR from the Fesik/Waterson program.

Gi-Biased μ-Opioid Receptor Agonist Medicinal Chemistry Campaigns

The pyrazole-1-carboxamide architecture is a demonstrated privileged scaffold for achieving functional selectivity at the μ-opioid receptor—potent Gi-pathway activation (cAMP EC50 in the low nanomolar range for optimized analogs) with no detectable β-arrestin recruitment [2]. N,N-Diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide serves as a logical starting point or reference compound for SAR expansion around the N1-carboxamide vector. Critically, C3-carboxamide pyrazole derivatives (e.g., MAGL inhibitor compound 26, IC50 = 510 nM) are not appropriate substitutes, as they engage an entirely different target class. Researchers should explicitly avoid procurement of the 1,5-diphenylpyrazole-3-carboxamide series when MOR biased agonism is the experimental objective.

Antiproliferative Profiling in Melanoma and Solid Tumor Models Requiring Diethylamino-Functionalized N1-Carboxamide Pyrazoles

SAR data from the 3,4-diarylpyrazole-1-carboxamide series demonstrate that the diethylamino motif is a key driver of enhanced antiproliferative activity against A375 melanoma cells, with compound IIb outperforming the reference kinase inhibitor Sorafenib [3]. N,N-Diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide, bearing the diethyl group directly on the N1-carboxamide nitrogen, is predicted to exhibit favorable antiproliferative activity within this chemotype class. This compound is recommended over N-methyl, N-phenyl, or unsubstituted carboxamide variants when profiling against melanoma or other solid tumor cell line panels, as the diethyl substitution is correlated with maximal potency in the published SAR.

Regioisomer-Selective Chemical Biology Tool for Target Deconvolution (MEK1 vs. RPA70N vs. MOR Pathways)

The distinct biological profiles of N1-3,5-diphenyl and C4-1,3-diphenyl regioisomers present a unique opportunity for chemical biology target deconvolution. N,N-Diethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide (N1-amide, 3,5-diphenyl) is structurally matched to RPA70N and MOR pathways, while N,N-diethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide (C4-amide, 1,3-diphenyl) is active against MEK1 (IC50 = 91 nM) [1]. By procuring both regioisomers as a matched pair, researchers can interrogate target-specific signaling networks, validate proteomics hits, or establish selectivity benchmarks for lead series. This paired procurement strategy is directly supported by the orthogonal activity profiles documented across independent studies.

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